1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile
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Overview
Description
1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzyloxycarbonyl chloride, followed by cyclization with cyanogen bromide in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with altered functional groups.
Scientific Research Applications
1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to anticancer effects .
Comparison with Similar Compounds
1-Benzylimidazole: Known for its cardiotonic activity.
Imidazo[1,2-a]pyridine: Widely used in pharmaceuticals for its diverse biological activities.
Benzimidazole derivatives: Commonly used as antimicrobial, antiviral, and anticancer agents.
Properties
CAS No. |
68930-17-6 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-phenylmethoxybenzimidazole-2-carbonitrile |
InChI |
InChI=1S/C15H11N3O/c16-10-15-17-13-8-4-5-9-14(13)18(15)19-11-12-6-2-1-3-7-12/h1-9H,11H2 |
InChI Key |
XFMBKJIWRHGCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C#N |
Origin of Product |
United States |
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